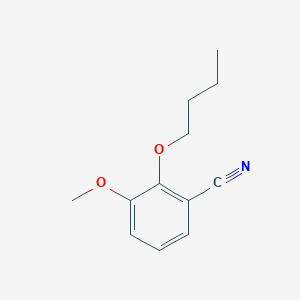

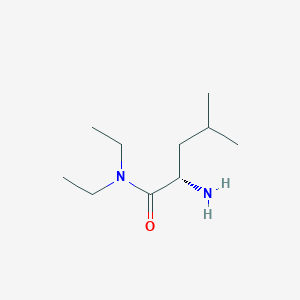

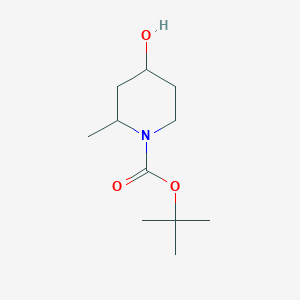

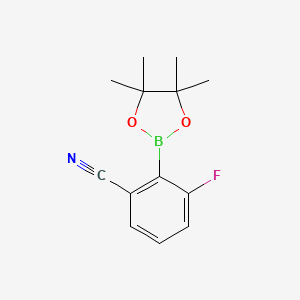

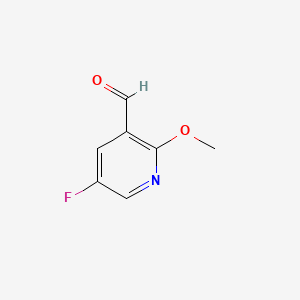

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitrile derivatives and their applications, which can provide indirect insights into the chemical behavior and potential applications of the compound . For instance, the use of fluorinated benzonitrile derivatives in the development of fluorescent probes and PET imaging agents suggests that the compound of interest may also have utility in similar fields due to the presence of the fluorine atom and the benzonitrile moiety .

Synthesis Analysis

While the synthesis of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not explicitly described, the papers provide examples of synthetic routes for related fluorinated compounds. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves a characterization step that could be analogous to steps required for the synthesis of the compound . Additionally, the radiosynthesis of a fluorinated benzonitrile derivative for PET imaging suggests that similar synthetic strategies, such as halogenation and coupling reactions, might be applicable .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles, as discussed in the papers, often plays a critical role in their biological activity and interaction with receptors. For example, the introduction of a fluorine atom at the 3-position of a benzonitrile derivative has been shown to increase in vitro potency, indicating that the electronic and steric effects of fluorine substitution are significant . This implies that the molecular structure of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" would also be critical in determining its reactivity and potential applications.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile," but they do discuss the reactivity of similar compounds. For instance, the fluorophenol moiety in benzoxazole derivatives is highly sensitive to pH changes, which could suggest that the fluorinated benzonitrile compound may also exhibit pH-sensitive behavior . Additionally, the presence of a dioxaborolane group in the compound could imply potential reactivity in Suzuki-Miyaura cross-coupling reactions, commonly used in the synthesis of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of the fluorine atom and the specific substituents on the aromatic ring. The high acidity of the fluorophenol moiety, as mentioned in one of the papers, could be indicative of the acidity and electronic properties of the compound . Furthermore, the use of a fluorinated compound for PET imaging suggests that the introduction of fluorine could impart favorable properties for radiolabeling and in vivo tracking . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" is used to determine rate constants in different solutions, which could relate to the solubility and reactivity of the compound of interest in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : A study focused on synthesizing related compounds with structural characterization through spectroscopy and X-ray diffraction. This research highlights the methodological advances in preparing similar boronate ester compounds (Wu, Qing-mei et al., 2021).

Crystal Structure and DFT Studies : Another study conducted crystallographic and conformational analyses of similar compounds, with molecular structures calculated using density functional theory (DFT). This offers insights into the physical and chemical properties of such compounds (Huang, P.-Y. et al., 2021).

Application in Fluorescence Probes

- Fluorescence Probe Development : A research paper describes the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide. The study highlights the potential of such compounds in developing sensitive detection systems (Lampard, Emma V et al., 2018).

Advancements in Organic Chemistry

- Palladium-Catalyzed Borylation : A paper discusses the use of palladium-catalyzed borylation in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showing the compound's role in advancing organic synthesis techniques (Takagi, J. & Yamakawa, T., 2013).

Environmental and Biological Sensing

Detection of Benzoyl Peroxide : A study developed a novel near-infrared fluorescent probe based on a similar compound for detecting benzoyl peroxide in various samples, demonstrating its utility in environmental and biological sensing (Tian, Xinwei et al., 2017).

Hydrogen Peroxide Vapor Detection : Research on enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing functional groups into a similar aromatic borate molecule indicates its significant role in developing efficient sensors (Fu, Yanyan et al., 2016).

Pharmaceutical Research

- Receptor Antagonist Synthesis : A study involved synthesizing and evaluating the properties of related compounds as potent receptor antagonists, providing insights into pharmaceutical applications (Tehrani, L. et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .

Mode of Action

It is known that boronic esters, such as this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds . This property allows them to interact with various targets and bring about changes in their structure.

Biochemical Pathways

Boronic esters are often involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Result of Action

As a boronic ester, it is likely involved in the formation of carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of boronic esters . .

properties

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZNJDDVIROEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623703 |

Source

|

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624741-47-5 |

Source

|

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)